molecular formula C16H16N2O3S B5808019 1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole

1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B5808019
M. Wt: 316.4 g/mol
InChI Key: HTZFYNFIGJLAOC-UHFFFAOYSA-N
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Description

The chemistry of imidazole derivatives is a vast and varied field, with applications spanning from materials science to pharmaceuticals. While the exact compound "1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole" is not directly mentioned, related research explores the synthesis, properties, and applications of similar compounds. These substances are noted for their diverse chemical reactions and potential in creating novel materials and therapeutic agents.

Synthesis Analysis

The synthesis of imidazole derivatives often involves one-pot synthesis methods, where multiple reactants form a product in a single reaction vessel. For example, a one-pot synthesis method reported by Sajjadifar et al. (2013) for dihydropyrimidinones using a similar imidazolium salt showcases the efficiency and versatility of these methods in generating complex molecules from simpler precursors (Sajjadifar, Nezhad, & Darvishi, 2013).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and application. Techniques such as X-ray crystallography and NMR spectroscopy are often employed to elucidate these structures. For instance, Dinda et al. (2003) provided insights into the structure of 1-ethyl-2-(naphthyl-α-azo)imidazolium hexafluorophosphate using single crystal X-ray structure analysis (Dinda, Bag, Sinha, Mostafa, & Lu, 2003).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, leveraging their unique properties for synthetic and transformational purposes. The research by Khaligh (2014) on the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst highlights the catalytic roles of imidazolium compounds in facilitating chemical reactions (Khaligh, 2014).

Mechanism of Action

The mechanism of action of “1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole” is not currently known .

properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-8-9-16(14-7-5-4-6-13(14)15)22(19,20)18-10-12(2)17-11-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZFYNFIGJLAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole

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